8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
The compound 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic molecule featuring a chloro substituent at position 8, a trifluoromethyl group at position 6, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXCHISMSFVBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152439 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823188-42-6 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-chloro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823188-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as magnesium bromide . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives with tailored properties .
Research has indicated that this compound exhibits significant biological activities, particularly:
- Nematicidal Properties: It has been studied for its effectiveness against nematodes, which are pests that affect agricultural crops. The mechanism of action is believed to involve disruption of essential biological processes in the target organisms .
- Fungicidal Activity: Similar studies have shown potential fungicidal effects, making it a candidate for agricultural applications where fungal pathogens pose a threat to crops .
Pharmaceutical Development
There is ongoing research exploring its potential as a therapeutic agent. The unique structure may allow it to interact with specific biological targets, leading to the development of new drugs aimed at treating various conditions . Studies focusing on its efficacy and safety profiles are crucial for advancing its applications in medicine.
Case Study 1: Nematicidal Efficacy
In a study examining the nematicidal properties of various imidazo[1,2-a]pyridine derivatives, this compound demonstrated notable effectiveness against root-knot nematodes (Meloidogyne spp.). The compound was found to inhibit nematode reproduction significantly when applied at specific concentrations.
Case Study 2: Fungicidal Activity
Another research initiative focused on evaluating the fungicidal activity of this compound against Fusarium species. Results indicated that it could inhibit fungal growth effectively at low concentrations, suggesting potential use in crop protection strategies.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its nematicidal and fungicidal activities are believed to result from its ability to disrupt essential biological processes in target organisms . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Carboxylic Acid Position : The 3-carboxylic acid derivatives (e.g., ) exhibit distinct reactivity in decarboxylative cross-coupling compared to 2-carboxylic acid isomers, which are more prevalent in pesticide metabolites .
- Substituent Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent at position 8 improves target selectivity in enzyme inhibition .
Antitumor Activity
- 8-Chloro-6-CF₃ Derivatives : A 2-carboxylic acid analog (IN-QEK31) is a metabolite of fluazaindolizine, a selective nematicide, highlighting its bioactivity .
Enzyme Modulation
Biological Activity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound characterized by its unique structural features, including a chloro group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine ring system. Its molecular formula is C9H4ClF3N2O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
| Property | Value |
|---|---|
| Molecular Formula | C9H4ClF3N2O2 |
| Molecular Weight | 264.59 g/mol |
| CAS Number | 1823188-42-6 |
| Melting Point | 100°C to 103°C |
| Purity | ≥97% |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens, including fungi and nematodes.
Case Study: Nematicidal Activity
In a study evaluating the nematicidal properties of various compounds, this compound demonstrated substantial activity against root-knot nematodes. The compound's mechanism was linked to its ability to disrupt essential biological processes in nematodes, leading to paralysis and mortality.
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
Research Findings
A recent study reported that this compound exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The specific pathways affected by the compound are still under investigation but appear to involve cell cycle arrest and apoptosis induction.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Disruption of Cellular Processes : The compound's structural features allow it to interfere with nucleic acid synthesis and protein function in target organisms.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction.
Similar Compounds and Their Activities
| Compound Name | Biological Activity |
|---|---|
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Moderate antimicrobial properties |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole derivatives | Enhanced anticancer activity |
The comparison highlights that while similar compounds exhibit biological activities, the trifluoromethyl group in our compound significantly enhances its potency against specific targets.
Q & A
Q. Table 1: Comparison of Synthetic Routes
How can the C-3 position of this compound be selectively functionalized for SAR studies?
Advanced Research Focus
The C-3 carboxylic acid group allows for diversification via amide coupling or decarboxylative cross-coupling. A catalyst-free, three-component reaction using glyoxalic acid and boronic acids enables direct C-3 functionalization, producing derivatives with >70% purity after column chromatography . For amide formation, activation with HATU/DMAP in dry DMF followed by amine coupling is effective, as demonstrated in the synthesis of GLP-1R agonists . Computational modeling (e.g., DFT calculations) is recommended to predict steric/electronic effects of substituents on binding affinity.
What analytical techniques are critical for characterizing structural purity and regioselectivity?
Q. Basic Research Focus
- ¹H/¹³C NMR : Key for confirming regioselectivity in the imidazo[1,2-a]pyridine core. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- HPLC-MS : Essential for detecting trace impurities (<0.5%) from incomplete substitution reactions (e.g., residual 2,3-dichloro-5-(trifluoromethyl)pyridine) .
- X-ray crystallography : Resolves ambiguities in molecular conformation, such as torsional angles between the pyridine ring and substituents .
How do contradictory data in structure-activity relationships (SAR) for this compound arise, and how can they be resolved?
Advanced Research Focus
Contradictions in SAR often stem from divergent assay conditions (e.g., cell lines, solvent systems) or unaccounted metabolic instability. For instance, while 8-chloro-6-(trifluoromethyl) derivatives show potent GLP-1R agonism (EC₅₀ < 10 nM) in HEK293 cells , inconsistent results in primary hepatocytes may arise from off-target effects on cytochrome P450 enzymes. Mitigation strategies include:
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Metabolic profiling : Use LC-MS/MS to identify degradation products in hepatic microsomes.
What computational tools are recommended for predicting the pharmacokinetic properties of derivatives?
Q. Advanced Research Focus
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP inhibition. The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility (LogP ~3.5) .
- Molecular Docking : AutoDock Vina or Glide for simulating binding to targets like GLP-1R. The imidazo[1,2-a]pyridine scaffold shows high complementarity to hydrophobic pockets in receptor models .
How can researchers address low solubility in biological assays?
Q. Basic Research Focus
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug strategies : Synthesize ester derivatives (e.g., ethyl carboxylate) that hydrolyze in vivo to the active acid form .
What are the implications of halogen substituents on bioactivity and toxicity?
Advanced Research Focus
The 8-chloro group enhances target binding (e.g., π-π stacking with aromatic residues) but may increase hepatotoxicity via reactive metabolite formation. Comparative studies show that replacing chlorine with fluorine reduces CYP3A4 inhibition but lowers potency . Toxicity screening using HepG2 cells and Ames testing is critical for lead optimization.
What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Q. Advanced Research Focus
- Rodent models : Zucker diabetic fatty (ZDF) rats for assessing GLP-1R-mediated glucose tolerance .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration. The carboxylic acid group typically limits blood-brain barrier penetration, reducing CNS off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
